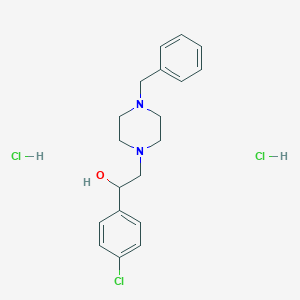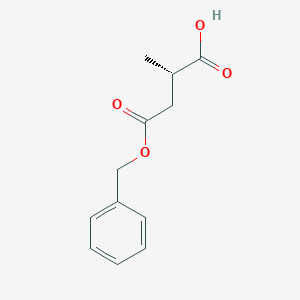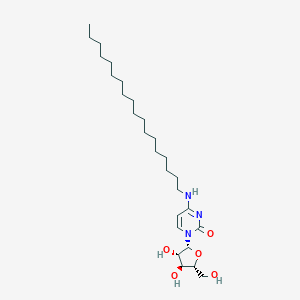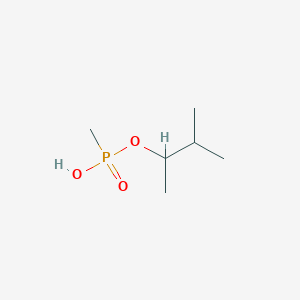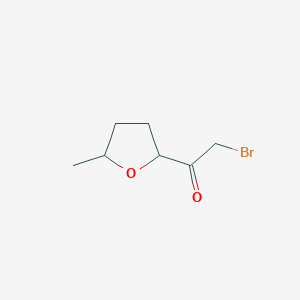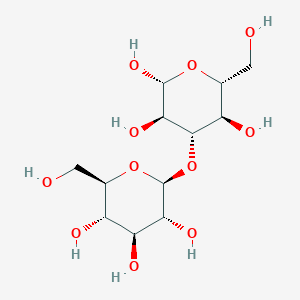
3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose
説明
3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose, also known as laminaribiose, is a disaccharide consisting of two glucose molecules linked together by a β-1,3-glycosidic bond. It is commonly found in the cell walls of brown algae, as well as in various other sources such as seaweed, cereal grains, and some types of bacteria. Laminaribiose has been the subject of numerous scientific studies due to its potential applications in various fields, including biotechnology, medicine, and food science.
作用機序
Laminaribiose exerts its effects through various mechanisms, depending on the specific application. In the gut, it is thought to promote the growth of beneficial bacteria by providing a source of energy for these microbes. Inflammation is thought to be reduced through the inhibition of pro-inflammatory cytokines, while its potential anti-diabetic effects may be due to its ability to inhibit alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the gut.
Biochemical and Physiological Effects:
Laminaribiose has been shown to have various biochemical and physiological effects, depending on the specific application. In the gut, it has been shown to increase the production of short-chain fatty acids, which can promote gut health and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies, suggesting a potential role in the treatment of diabetes. Additionally, it has been shown to have antioxidant properties, potentially reducing oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
One advantage of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee in lab experiments is its relative ease of synthesis, as well as its stable chemical properties. However, its effects may be highly dependent on the specific experimental conditions, such as the type of bacteria or cell culture used, and the concentration and duration of exposure. Additionally, its potential effects may be confounded by the presence of other compounds in the experimental system.
将来の方向性
There are numerous potential future directions for research on 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee. In biotechnology, further investigation of its prebiotic effects and potential use as a functional ingredient in food products is warranted. In medicine, more studies are needed to determine its potential as an anti-inflammatory agent and its role in the treatment of diabetes and obesity. Additionally, further investigation of its potential antioxidant properties and effects on gut health may be of interest.
合成法
Laminaribiose can be synthesized through various methods, including enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae, or through chemical synthesis using glucose derivatives. Enzymatic hydrolysis involves the use of enzymes such as laminarinase or β-glucosidase to break down laminarin into its constituent sugars. Chemical synthesis involves the use of protecting groups and various chemical reactions to selectively link two glucose molecules together.
科学的研究の応用
Laminaribiose has been studied extensively for its potential applications in various fields. In biotechnology, it has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria and potentially improving digestive health. In medicine, it has been investigated for its potential as an anti-inflammatory agent, as well as a potential treatment for diabetes and obesity. In food science, it has been studied for its potential use as a low-calorie sweetener or as a functional ingredient in food products.
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-CSOAUFAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873935 | |
| Record name | beta-Laminaribiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52485-11-7, 150522-10-4 | |
| Record name | beta-Laminaribiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



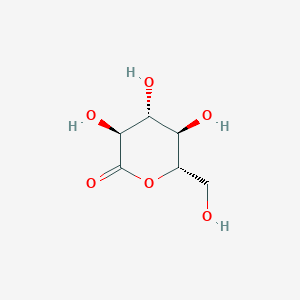
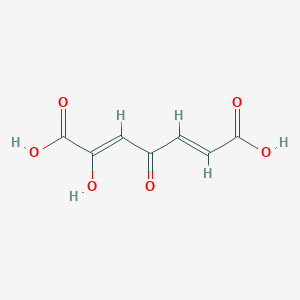





![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
